

# tranylcypromine mechanism of action on LSD1 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tranylcypromine hemisulfate

Cat. No.: B15605291 Get Quote

An In-depth Technical Guide to the Mechanism of Action of Tranylcypromine on LSD1 in Cancer Cells

For: Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme critical to epigenetic regulation. It removes methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[1] [2] Overexpressed in a multitude of cancers, including acute myeloid leukemia (AML), prostate, breast, and small cell lung cancer, LSD1 has emerged as a significant therapeutic target.[1][3] Its activity is linked to tumor initiation, progression, and metastasis by altering gene expression to favor cancer cell proliferation and survival.[2][4][5] Tranylcypromine (TCP), a monoamine oxidase (MAO) inhibitor, has been repurposed as a potent, irreversible inhibitor of LSD1.[2][5] This document provides a comprehensive technical overview of the mechanism through which TCP inhibits LSD1 and exerts its anticancer effects.

## **Core Mechanism: Irreversible Covalent Inhibition**

Tranylcypromine functions as a mechanism-based inactivator of LSD1. The core of its action is the formation of a stable, covalent adduct with the FAD cofactor essential for LSD1's catalytic activity.[1][6] This process renders the enzyme permanently inactive.



The catalytic cycle of LSD1 involves the oxidation of the methylated lysine substrate, which is coupled to the reduction of FAD to FADH2. TCP, with its strained cyclopropylamine ring, mimics the substrate and enters the active site. The inhibition proceeds via a single-electron transfer (SET) mechanism, leading to the oxidative cleavage of the cyclopropane ring and subsequent covalent bond formation between the inhibitor and the N5 atom of the flavin ring of FAD.[6][7] Crystallographic studies have confirmed this covalent modification, providing a structural basis for the irreversible inhibition.[1][8][9]



Click to download full resolution via product page

Caption: Covalent inactivation of LSD1 by Tranylcypromine.

# Signaling Pathways and Cellular Consequences

The inhibition of LSD1 by TCP triggers a cascade of molecular and cellular events, fundamentally altering the epigenetic landscape and gene expression programs in cancer cells.

#### 2.1. Epigenetic Reprogramming

By inactivating LSD1, TCP prevents the demethylation of H3K4me1/2 and H3K9me1/2. This leads to a global or locus-specific increase in the levels of these histone marks.[10][11]

- H3K4me2 Accumulation: H3K4 methylation is generally associated with active gene transcription. Increased H3K4me2 at the promoter regions of tumor suppressor genes, which are silenced by LSD1 in cancer cells, leads to their reactivation.[1][12]
- H3K9me2 Accumulation: H3K9 methylation is a hallmark of transcriptionally silent heterochromatin. In cellular contexts where LSD1 demethylates H3K9 (e.g., in complex with







the androgen receptor), its inhibition by TCP leads to increased H3K9me2, silencing of oncogenes, and cell cycle arrest.[13][14]

#### 2.2. Downstream Effects on Cancer Biology

The TCP-induced epigenetic shift results in profound anti-cancer phenotypes:

- Inhibition of Cell Proliferation: Reactivation of cell cycle inhibitors and repression of S-phase genes halt cancer cell growth.[4][13]
- Induction of Differentiation: In hematological malignancies like AML, LSD1 inhibition can overcome the differentiation block, causing leukemic cells to mature.[12][15]
- Suppression of Epithelial-Mesenchymal Transition (EMT): LSD1 is implicated in promoting EMT, a process critical for metastasis.[3][16] TCP can inhibit EMT, thereby reducing the invasive and migratory potential of cancer cells.[16]
- Apoptosis and Senescence: The reprogramming of gene expression can trigger programmed cell death (apoptosis) or cellular senescence in cancer cells.[13][16]





Click to download full resolution via product page

Caption: Impact of Tranylcypromine on LSD1-mediated signaling in cancer.

# **Quantitative Data**

The efficacy of tranylcypromine and its derivatives is quantified through various biochemical and cellular assays.

Table 1: Inhibitory Potency of Tranylcypromine and Derivatives Against LSD1



| Compound                                   | LSD1 IC <sub>50</sub> | LSD1 Ki  | Cell Line | Reference(s) |
|--------------------------------------------|-----------------------|----------|-----------|--------------|
| Tranylcypromi<br>ne (TCP)                  | 20.7 μΜ               | 242.7 μΜ | N/A       | [11]         |
| Tranylcypromine (TCP)                      | < 2 μΜ                | 271 μΜ   | P19       | [6][7]       |
| Compound 26b                               | 17 nM                 | N/A      | MGC-803   | [17]         |
| Compound 29b                               | 11 nM                 | N/A      | MGC-803   | [17]         |
| Compound T-<br>3775440                     | 20 nM                 | N/A      | AML Cells | [6]          |
| Compound [I]                               | 46.0 nM               | 30.3 nM  | MGC-803   | [16]         |
| TCP Derivatives<br>(1e, 3a, 3d, 3f,<br>3g) | Low nM range          | N/A      | N/A       | [18]         |

N/A: Not Available

Table 2: Selectivity Profile of Tranylcypromine

| Enzyme | IC50    | Kı       | Reference(s) |
|--------|---------|----------|--------------|
| LSD1   | 20.7 μΜ | 242.7 μΜ | [11]         |
| MAO-A  | 2.3 μΜ  | 101.9 μΜ | [11]         |

| MAO-B | 0.95  $\mu$ M | 16  $\mu$ M |[11] |

Table 3: Antiproliferative Activity of TCP-based Inhibitors in Cancer Cell Lines



| Compound                     | Cell Line      | Cancer Type | Antiproliferativ<br>e IC50 | Reference(s) |
|------------------------------|----------------|-------------|----------------------------|--------------|
| Compound 3a                  | MV4-11         | AML         | Sub-μM                     | [1]          |
| Compound 3c                  | NB4            | APL         | Sub-μM                     | [1]          |
| Fluorinated TCP<br>Analogues | AML cell lines | AML         | Micromolar<br>range        | [10]         |

| Compound [I] | MGC-803, A549, PC-3 | Gastric, Lung, Prostate |  $< 10 \mu M$  |[16] |

# **Key Experimental Protocols**

#### 4.1. LSD1 Inhibition Assay (Biochemical)

This protocol assesses the direct inhibitory effect of a compound on recombinant LSD1 enzyme activity. A common method uses an Amplex Red-coupled assay.

- Principle: LSD1 demethylates its substrate (e.g., a H3K4me1 peptide), producing formaldehyde as a byproduct. Horseradish peroxidase (HRP) then uses this formaldehyde to convert Amplex Red reagent into the fluorescent product, resorufin. The decrease in fluorescence in the presence of an inhibitor corresponds to its potency.
- Methodology:
  - Reagents: Recombinant human LSD1/CoREST complex, H3K4me1 peptide substrate,
     Amplex Red reagent, HRP, reaction buffer.
  - Procedure: a. Serially dilute the test compound (e.g., Tranylcypromine) in assay buffer. b. In a 96-well plate, add the recombinant LSD1/CoREST enzyme complex. c. Add the diluted test compounds to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding. d. Initiate the reaction by adding a master mix containing the peptide substrate, Amplex Red, and HRP. e. Incubate the plate at 37°C for 60 minutes, protected from light. f. Measure fluorescence intensity using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

## Foundational & Exploratory





 Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

#### 4.2. Western Blotting for Histone Marks

This protocol is used to detect changes in global histone methylation levels within cancer cells following treatment with an LSD1 inhibitor.[19]

• Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins (e.g., H3K4me2) and loading controls (e.g., total Histone H3).

#### Methodology:

- Cell Culture and Treatment: Culture cancer cells to ~80% confluency and treat with various concentrations of Tranylcypromine (and a vehicle control) for a specified time (e.g., 24-72 hours).
- Histone Extraction: a. Harvest cells and isolate nuclei via hypotonic lysis. b. Extract histones from the nuclear pellet using a dilute acid (e.g., 0.2 N HCl or 0.4 N H<sub>2</sub>SO<sub>4</sub>) overnight at 4°C.[20] c. Centrifuge to remove acid-insoluble proteins and precipitate the histone-containing supernatant with trichloroacetic acid (TCA). d. Wash the histone pellet with acetone and resuspend in ddH<sub>2</sub>O.
- SDS-PAGE and Transfer: a. Quantify protein concentration (e.g., BCA assay). Load equal amounts of histone extract (e.g., 5-15 μg) onto a 15% polyacrylamide gel. b. Run electrophoresis to separate proteins. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate with a primary antibody specific for the histone mark of interest (e.g., anti-H3K4me2) overnight at 4°C. c. Wash the membrane 3x with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash 3x with TBST.
- Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. Quantify band intensity and normalize to a loading control



(e.g., total H3).

#### 4.3. Chromatin Immunoprecipitation (ChIP) Workflow

ChIP is used to determine if LSD1 inhibition by TCP alters the association of specific histone marks at particular gene promoters.

Principle: Protein-DNA complexes in living cells are cross-linked. Cells are lysed, and the
chromatin is sheared. An antibody specific to a protein or histone mark of interest is used to
immunoprecipitate the chromatin complex. The associated DNA is then purified and
analyzed by qPCR or sequencing.

#### Methodology:

- Cross-linking: Treat cultured cells (with and without TCP) with formaldehyde to cross-link proteins to DNA. Quench with glycine.
- Cell Lysis & Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin into 200-1000 bp fragments using sonication or enzymatic digestion.
- Immunoprecipitation (IP): a. Pre-clear the chromatin lysate with Protein A/G beads. b.
   Incubate the cleared chromatin overnight at 4°C with an antibody specific to the target (e.g., anti-H3K4me2). An IgG antibody is used as a negative control. c. Add Protein A/G beads to capture the antibody-chromatin complexes.
- Washing & Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin complexes from the beads.
- Reverse Cross-linking: Reverse the formaldehyde cross-links by heating in the presence of high salt. Degrade proteins with Proteinase K.
- DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
- Analysis: Use quantitative PCR (qPCR) with primers for specific gene promoters to quantify the enrichment of the target histone mark.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]

## Foundational & Exploratory





- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 5. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Crystal structure of histone demethylase LSD1 and tranylcypromine at 2.25 A PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A) PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Pharmacological Inhibition of LSD1 for Cancer Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 13. LSD1 promotes S-phase entry and tumorigenesis via chromatin co-occupation with E2F1 and selective H3K9 demethylation PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ASCO American Society of Clinical Oncology [asco.org]
- 15. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer [mdpi.com]
- 16. TCP-based LSD1 inhibitors show potent anticancer activity in preclinical models | BioWorld [bioworld.com]
- 17. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Epigenetic Changes in the Brain: Measuring Global Histone Modifications PMC [pmc.ncbi.nlm.nih.gov]
- 20. Histone Modification [labome.com]
- To cite this document: BenchChem. [tranylcypromine mechanism of action on LSD1 in cancer cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605291#tranylcypromine-mechanism-of-action-on-lsd1-in-cancer-cells]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com